4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound is a beta-amino amide that incorporates fused heterocycles . It is a potent, orally active dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are used for the treatment of type 2 diabetes .
Synthesis Analysis
The compound was synthesized as part of a novel series of beta-amino amides incorporating fused heterocycles . The trifluoromethyl group, which is part of the compound, can be introduced through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular formula of the compound is C16H13F6N5O . It contains a trifluoromethyl group, which has the formula -CF3 .Chemical Reactions Analysis
The compound is a potent inhibitor of DPP-IV, with an IC50 value of 18 nM . This suggests that it has a strong affinity for DPP-IV and can effectively inhibit its activity.Physical and Chemical Properties Analysis
The compound has a molecular weight of 405.3 . The trifluoromethyl group in the compound has a significant electronegativity .Scientific Research Applications
Synthetic Methodologies
Research has focused on developing efficient synthetic routes for complex molecules. For instance, an efficient synthesis method was developed for a related sulfonamide, highlighting the importance of creating these compounds with improved yield and milder reaction conditions, which could be applicable to the synthesis of the compound (Feifei Wu et al., 2013).
Biological Activities
Compounds with structural similarities have been explored for their inhibitory activities against various enzymes, suggesting potential therapeutic applications. For example, sulfonamides incorporating triazole moieties have shown inhibition against human carbonic anhydrase isoforms, which are relevant in conditions like glaucoma, epilepsy, and cancer (A. Alafeefy et al., 2015).
Antimicrobial and Anticancer Properties
Research into related compounds has also highlighted their potential antimicrobial and anticancer properties. For instance, certain sulfonamides have exhibited moderate anti-HIV and anticancer activities (Z. Brzozowski, 1998), suggesting a pathway for the development of new therapeutic agents.
Enzyme Inhibition for Therapeutic Applications
The study of similar compounds for enzyme inhibition, particularly carbonic anhydrases, indicates potential for the development of novel inhibitors that could serve as therapeutic agents for diseases related to enzyme dysregulation. This is seen in the exploration of sulfonamides for the inhibition of carbonic anhydrase isozymes (M. Ghorab et al., 2014).
Chemical Properties and Reactions
Additionally, the compound's chemical framework might offer unique properties for further reactions and derivatization, as evidenced by research into structurally related compounds. This includes studies on cycloaddition reactions and the synthesis of novel heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials (Yongnian Gao et al., 2008).
Mechanism of Action
As a DPP-IV inhibitor, the compound works by blocking the action of DPP-IV, an enzyme that degrades incretin hormones . These hormones are involved in the regulation of glucose metabolism. By inhibiting DPP-IV, the compound helps to increase the levels of incretin hormones, which in turn helps to regulate blood glucose levels .
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O3S/c1-11-23-15(10-29-11)12-2-5-14(6-3-12)30(27,28)22-8-17-25-24-16-7-4-13(9-26(16)17)18(19,20)21/h2-3,5-6,10,13,22H,4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMTWTUWSSYMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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